![molecular formula C22H19FN4O3S B2672198 Methyl 2-((2-fluorobenzyl)thio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537664-31-6](/img/structure/B2672198.png)
Methyl 2-((2-fluorobenzyl)thio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-((2-fluorobenzyl)thio)-7-methyl-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate” is a complex organic compound. It belongs to the class of compounds known as thioxopyrimidines . These compounds are known to possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs, like the compound , is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular structure of these compounds is often confirmed by a complex of physicochemical methods, including 1H, 13C NMR, and IR spectra . The compound contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving these compounds often involve nucleophilic addition and subsequent cyclization into the 2-thioxopyrimidine moiety . The reaction does not stop after the formation of the pyrrolo .科学的研究の応用
Synthesis and Chemical Reactions
The synthesis and reactions of Biginelli-compounds, which are closely related to the target compound, have been extensively studied. These compounds, including various 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives, have been explored for their potential in synthesizing a range of heterocyclic compounds. Notably, the methylation and acylation reactions of these derivatives have been scrutinized, demonstrating their versatility in chemical synthesis. This research opens avenues for generating complex pyrimidine-based molecules with potential scientific applications (Kappe & Roschger, 1989).
Biological Activities
Pyrimidine derivatives have been reported to exhibit a wide range of biological activities, which may include antimicrobial and antitumor effects. For instance, certain pyrido[2,3-d]pyrimidine compounds have demonstrated significant antitumor activity, suggesting their potential utility in cancer research (Grivsky et al., 1980). Moreover, novel chromone-pyrimidine coupled derivatives synthesized using environmentally friendly methods have shown promising antibacterial and antifungal activities, further underscoring the scientific relevance of pyrimidine-based compounds in developing new antimicrobial agents (Tiwari et al., 2018).
作用機序
将来の方向性
The potential of compounds with a pyrimidine moiety is still not exhausted, despite decades of search for bioactive agents . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . Therefore, there is a need to develop new effective methods for their synthesis .
特性
IUPAC Name |
methyl 2-[(2-fluorophenyl)methylsulfanyl]-7-methyl-4-oxo-5-pyridin-3-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3S/c1-12-16(21(29)30-2)17(13-7-5-9-24-10-13)18-19(25-12)26-22(27-20(18)28)31-11-14-6-3-4-8-15(14)23/h3-10,17H,11H2,1-2H3,(H2,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJMDVLWPVXHOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)N=C(NC2=O)SCC3=CC=CC=C3F)C4=CN=CC=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

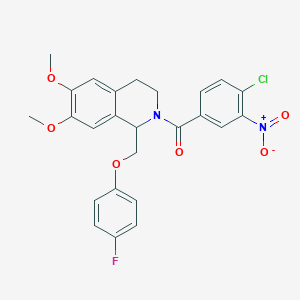


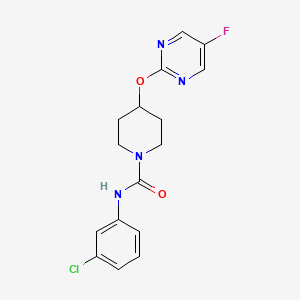

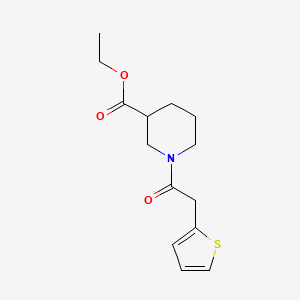
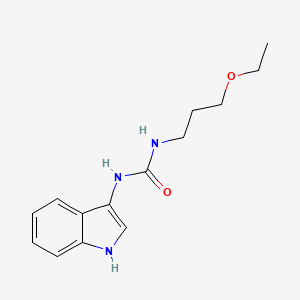
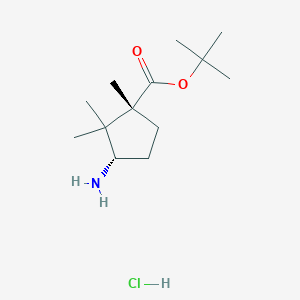
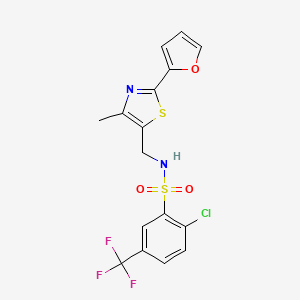
![Methyl 2-[[1-methyl-5-(methylcarbamoyl)pyrazol-4-yl]amino]acetate](/img/structure/B2672131.png)

![N-[(2-Cyclopropyloxolan-2-yl)methyl]prop-2-enamide](/img/structure/B2672134.png)
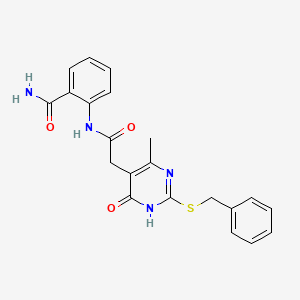
![3',4'-Dihydrospiro[azetidine-3,2'-[1]benzopyran]-4'-one hydrochloride](/img/structure/B2672137.png)